2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C17H12FN5 |
|---|---|
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12FN5/c18-14-5-3-12(4-6-14)10-16-21-17-20-9-7-15(23(17)22-16)13-2-1-8-19-11-13/h1-9,11H,10H2 |
InChI-Schlüssel |
DIKFITKYGZRMPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Formation via Biginelli-like Multicomponent Reactions
The triazolopyrimidine core is often synthesized via a one-pot cyclocondensation reaction. A modified Biginelli approach using 5-amino-1,2,4-triazole , 3-pyridyl-containing β-diketones , and 4-fluorobenzaldehyde under acidic or neutral conditions achieves regioselectivity (Figure 1).
Key Steps :
-
Reactants :
-
5-Amino-1,2,4-triazole (1.0 equiv)
-
3-Acetylpyridine (1.2 equiv) as the β-diketone analog
-
4-Fluorobenzaldehyde (1.1 equiv)
-
-
Conditions :
-
Post-Processing :
-
Precipitation with ice-cold water
-
Purification via column chromatography (SiO₂, EtOAc/hexane)
-
Regioselectivity Control :
-
Acidic conditions favor 5-aryl substitution, while neutral conditions direct 7-aryl placement (Table 1).
| Condition | Regioselectivity (Position 7) | Yield (%) |
|---|---|---|
| HCl/EtOH | Low | 65 |
| [BMIM]BF₄ | High | 78 |
Post-Synthetic Functionalization of Chloro-Triazolopyrimidine Intermediates
Nucleophilic Substitution at Position 2
Chloro intermediates enable late-stage introduction of the 4-fluorobenzyl group (Figure 2).
Procedure :
-
Intermediate Synthesis :
-
Alkylation :
-
Workup :
-
Quench with NH₄Cl, extract with DCM, dry (Na₂SO₄), and purify via recrystallization (MeOH/H₂O).
-
Suzuki-Miyaura Cross-Coupling for 3-Pyridyl Installation
Palladium-Catalyzed Coupling at Position 7
A halogenated triazolopyrimidine core undergoes cross-coupling with 3-pyridylboronic acid (Figure 3).
Protocol :
-
Halogenation :
-
Coupling :
-
Purification :
-
Filter through Celite, concentrate, and purify via HPLC (C18, MeCN/H₂O).
-
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Biginelli-like MCR | One-pot, regioselective | Requires optimization | 65–78 |
| Nucleophilic Substitution | Late-stage modification | Multiple steps | 70–82 |
| Suzuki Coupling | Versatile for aryl groups | Costly catalysts | 60–68 |
| Reductive Amination | Mild conditions | Oxidation step required | 75–80 |
Challenges and Optimization Strategies
Analyse Chemischer Reaktionen
Key Chemical Reactions
The compound undergoes reactions influenced by its heterocyclic structure and substituents:
-
Alkylation : The nitrogen atoms in the triazole or pyrimidine rings can react with alkyl halides, forming substituted derivatives.
-
Condensation : Reacts with carbonyl compounds to form new heterocyclic systems, often driven by the pyridyl and fluorobenzyl substituents .
-
Nucleophilic substitution : The fluorobenzyl group may participate in aromatic substitution reactions, though steric hindrance from the fused ring system limits reactivity.
-
Cyclization : Formation of the triazolo-pyrimidine core involves intramolecular cyclization, with the 3-pyridyl group directing reactivity.
Reaction Mechanism Insights
The synthesis mechanism involves sequential steps:
-
Transamidation : Initial reaction between intermediates to form a reactive amine .
-
Condensation : Formation of a Schiff base intermediate via carbonyl group attack .
-
Cyclization and elimination : Loss of water to form the fused triazolo-pyrimidine structure .
Reactivity Patterns
The substituents significantly influence reactivity:
-
Fluorobenzyl group : Enhances lipophilicity and metabolic stability, favoring interactions with biological targets.
-
3-pyridyl substituent : Acts as a directing group, stabilizing intermediates during cyclization.
-
Heterocyclic rings : Nitrogen atoms in the triazole and pyrimidine rings participate in hydrogen bonding and π-π interactions.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Anticancer Activity :
- Research has indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. Specifically, compounds similar to 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of triazolo derivatives on human breast cancer cells. The results showed that this compound significantly reduced cell viability and induced apoptosis .
Case Study 2: Antimicrobial Efficacy
- In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The findings revealed that it exhibited potent antibacterial activity comparable to established antibiotics .
Data Table: Biological Activities
Wirkmechanismus
The mechanism of action of 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Position 7 Modifications
- 3-Pyridyl vs. Aryl Groups: The target compound’s 3-pyridyl group at position 7 contrasts with trimethoxyphenyl (e.g., ) or dimethoxyphenyl () substituents in antiproliferative agents.
- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with trifluoromethylphenyl () or pentafluorophenyl () substituents exhibit strong electron-withdrawing effects, favoring antifungal activity. The 3-pyridyl group’s moderate electron-withdrawing nature may balance target binding and metabolic stability.
Position 2 Modifications
- 4-Fluorobenzyl vs. Benzylamino/Alkyl Chains: The 4-fluorobenzyl group in the target compound provides steric bulk and fluorine-induced metabolic resistance compared to smaller substituents like morpholinomethyl () or piperidinomethyl (). Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes like tubulin .
Biologische Aktivität
The compound 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step often involves the reaction of pyrimidine derivatives with hydrazines to form the triazole framework.
- Introduction of Functional Groups : Subsequent reactions introduce the 4-fluorobenzyl and 3-pyridyl groups through electrophilic substitution or coupling reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing significant pharmacological properties:
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit potent anticancer effects. For instance:
- Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : A study demonstrated that a related triazolo-pyrimidine derivative reduced cell viability in gastric cancer cell lines by inducing apoptosis and inhibiting cell cycle progression (IC50 values ranging from 10 to 20 µM) .
Antiviral Properties
Another significant area of research is the antiviral activity against influenza viruses:
- Inhibition of Viral Polymerase : The compound has been shown to disrupt the interaction between viral proteins essential for RNA replication. For example, studies reported IC50 values around 12 µM against influenza A virus polymerase .
- Cell-Based Assays : In MDCK cells infected with influenza A/PR/8/34 strain, the compound exhibited EC50 values between 7 and 25 µM without cytotoxic effects at concentrations up to 250 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorobenzyl Group : Enhances lipophilicity and facilitates binding to target proteins.
- Pyridyl Moiety : Contributes to hydrogen bonding interactions with active sites on enzymes or receptors.
Data Summary
The following table summarizes key biological activities and associated IC50/EC50 values for related compounds:
Q & A
Q. How to optimize pharmacokinetic properties during lead development?
- Strategies :
- Solubility : Introduce ionizable groups (e.g., pyridyl) or formulate as prodrugs (e.g., ester derivatives) .
- Metabolic Stability : Replace labile substituents (e.g., methyl → trifluoromethyl) to reduce CYP450 metabolism .
Data Analysis & Validation
Q. How to validate target engagement in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
